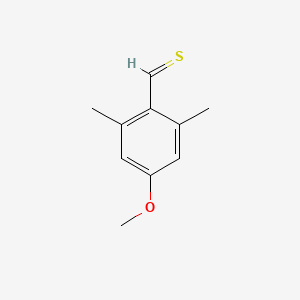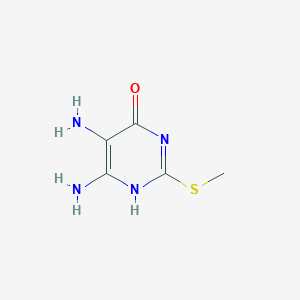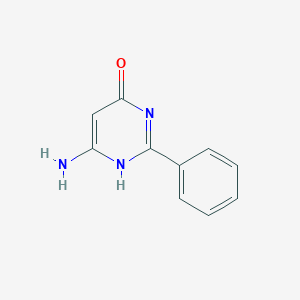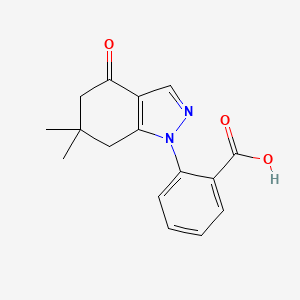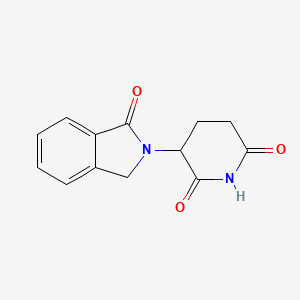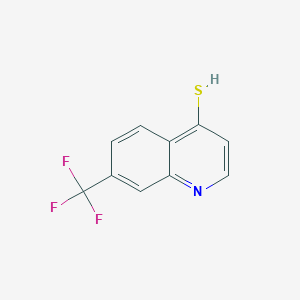
7-(trifluoromethyl)quinoline-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “7-(trifluoromethyl)quinoline-4-thiol” is known as zinc finger BED domain-containing protein 8 (ZBED8). This protein is encoded by the ZBED8 gene and is involved in various biological processes. Zinc finger proteins are characterized by the presence of zinc finger motifs, which are small protein structural motifs that can coordinate one or more zinc ions to help stabilize their folds. These proteins play crucial roles in DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding, and assembly .
Preparation Methods
The preparation of zinc finger BED domain-containing protein 8 involves recombinant DNA technology. This method includes the insertion of the ZBED8 gene into an expression vector, which is then introduced into a host cell (such as E. coli or yeast). The host cells are cultured under specific conditions to express the protein, which is then purified using techniques such as affinity chromatography. Industrial production methods for proteins like ZBED8 typically involve large-scale fermentation processes, followed by purification and quality control steps to ensure the protein’s integrity and functionality .
Chemical Reactions Analysis
Zinc finger BED domain-containing protein 8, being a protein, undergoes various biochemical reactions rather than traditional chemical reactions. These include:
Phosphorylation: Addition of a phosphate group to the protein, often regulating its activity.
Ubiquitination: Attachment of ubiquitin molecules, marking the protein for degradation.
Oxidation and Reduction: Involvement in redox reactions that can affect the protein’s function and stability.
Proteolytic Cleavage: Breakdown of the protein into smaller peptides by proteases.
Common reagents and conditions for these reactions include kinases for phosphorylation, ubiquitin ligases for ubiquitination, and specific proteases for proteolytic cleavage. The major products formed from these reactions are modified forms of the protein that can have altered functions or be targeted for degradation .
Scientific Research Applications
Zinc finger BED domain-containing protein 8 has several scientific research applications:
Chemistry: Used as a model protein to study zinc finger motifs and their interactions with DNA and RNA.
Biology: Investigated for its role in gene regulation, cellular differentiation, and development.
Medicine: Potential target for therapeutic interventions in diseases where its expression or function is dysregulated.
Industry: Utilized in biotechnology for the development of gene editing tools and synthetic biology applications .
Mechanism of Action
The mechanism of action of zinc finger BED domain-containing protein 8 involves its ability to bind to specific DNA sequences through its zinc finger motifs. This binding can regulate the transcription of target genes by either activating or repressing their expression. The protein may also interact with other proteins and participate in signaling pathways that control various cellular processes. The molecular targets and pathways involved include transcription factors, co-regulators, and components of the chromatin remodeling machinery .
Comparison with Similar Compounds
Zinc finger BED domain-containing protein 8 can be compared with other zinc finger proteins, such as:
Zinc finger protein 1 (ZNF1): Involved in transcriptional regulation and DNA binding.
Zinc finger protein 2 (ZNF2): Plays a role in RNA packaging and gene expression.
Zinc finger protein 3 (ZNF3): Functions in protein folding and assembly.
What sets ZBED8 apart is its specific BED domain, which is a unique type of zinc finger motif that distinguishes it from other zinc finger proteins. This domain allows ZBED8 to have distinct DNA-binding properties and regulatory functions .
Properties
IUPAC Name |
7-(trifluoromethyl)quinoline-4-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWDEWRMEKXOFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
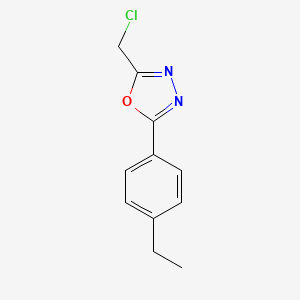
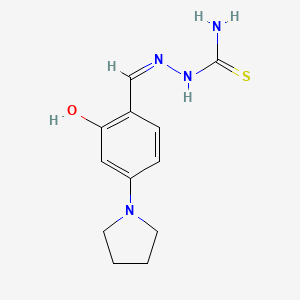
![Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7795435.png)
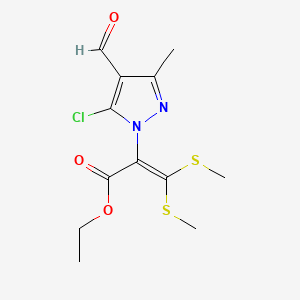
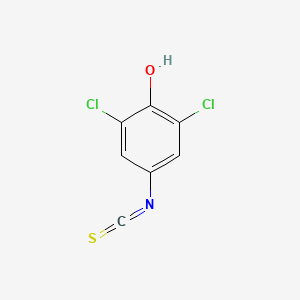
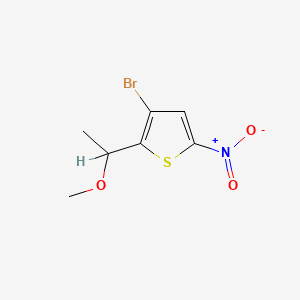
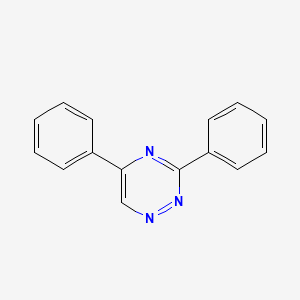
![7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B7795471.png)
![N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzenesulfonohydrazide](/img/structure/B7795489.png)
